4-Methoxy-2,7-dimethyl-1,3-benzothiazole
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Overview
Description
4-Methoxy-2,7-dimethyl-1,3-benzothiazole is a heterocyclic compound with the molecular formula C10H11NOS and a molecular weight of 193.269 g/mol . This compound is part of the benzothiazole family, known for its diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of 4-Methoxy-2,7-dimethyl-1,3-benzothiazole can be achieved through various synthetic routes. One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions . Industrial production methods often utilize microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
4-Methoxy-2,7-dimethyl-1,3-benzothiazole undergoes several types of chemical reactions, including:
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the benzene ring, often using halogens or nitrating agents.
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
4-Methoxy-2,7-dimethyl-1,3-benzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-2,7-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis . The compound’s structure allows it to bind to enzymes and proteins, inhibiting their function and thus exerting its biological effects .
Comparison with Similar Compounds
4-Methoxy-2,7-dimethyl-1,3-benzothiazole can be compared with other benzothiazole derivatives such as:
- 2-Methylbenzothiazole
- 6-Methoxybenzothiazole
- 2,6-Dimethylbenzothiazole
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H11NOS |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
4-methoxy-2,7-dimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NOS/c1-6-4-5-8(12-3)9-10(6)13-7(2)11-9/h4-5H,1-3H3 |
InChI Key |
GUEHFWNESJJRSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)C |
Origin of Product |
United States |
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